N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The success of the cyclization to pyrimidine depends on the nucleophilic character of the aminomethylidine group or its derived anion which will be increased if X is CN rather than CO2Et .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered significant interest due to their diverse biological activities. In the context of antiviral research, N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine exhibits potential. For instance:
- Compound 1 : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were synthesized and evaluated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
Inhibition of Collagen Synthesis
Collagen deposition plays a crucial role in fibrosis-related diseases. Several compounds have been investigated for their ability to inhibit collagen synthesis:
- Sorafinib : A vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet-derived growth factor-β (PDGF-β) inhibitor, which reduces collagen deposition .
- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) : A prodrug of pyridine-2,4-dicarboxylic acid, inhibiting collagen synthesis in liver fibrosis models .
- Ethyl 3,4-dihydroxybenzoate and S4682 : Effective in inhibiting collagen synthesis in keloid fibroblasts and chronic hepatic injury models .
- 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) : Displays anti-fibrotic activity in hepatic fibrosis by blocking transforming growth factor-β1 (TGF-β1) expression .
- Nicotinic acid : Prevents fibrosis by reducing TGF-β expression .
Leukemia Treatment
Imatinib, a tyrosine kinase inhibitor, is widely used to treat leukemia. Its structural analog, N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine, holds therapeutic potential .
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Mechanism of Action
Target of Action
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways related to the pharmacological activities mentioned above .
Result of Action
One quinoxaline derivative has been reported to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .
properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-19-22-14(2)12-17(24-19)25-8-10-26(11-9-25)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARMFGJGTZUUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.